Product packaging for CID 78061609(Cat. No.:)

CID 78061609

Cat. No.: B14260800
M. Wt: 307.66 g/mol
InChI Key: BKYZISSSXHOGHX-UHFFFAOYSA-N
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Description

Overview of Chemical Compound CID 78061609 in Natural Product Discovery.

There is no available information to suggest that Pentanedioic Acid, 2-(3-mercaptopentyl)- (this compound) has been identified or isolated in the context of natural product discovery.

Academic Significance and Research Context of this compound.

Due to the absence of research data, the academic significance and research context of this compound cannot be determined.

In contrast, the related compound, 2-(3-mercaptopropyl)pentanedioic acid, is recognized as a potent inhibitor of glutamate (B1630785) carboxypeptidase II (GCPII). researchgate.net Research on 2-MPPA has explored its potential therapeutic applications in neurological disorders. unifi.itresearchgate.net

Historical Perspectives in this compound-Related Research.

A historical perspective on research related to this compound cannot be constructed as no foundational or subsequent research has been found. The timeline of discovery, synthesis, and biological evaluation for this specific compound is not documented in accessible scientific literature.

Data Tables

Due to the lack of specific data for this compound, no data tables can be generated. For illustrative purposes, a table for the related compound, 2-(3-mercaptopropyl)pentanedioic acid, is provided below.

Table 1: Properties of 2-(3-mercaptopropyl)pentanedioic acid

Property Value
Molecular Formula C8H14O4S
Molecular Weight 206.26 g/mol

| Primary Research Area | Glutamate Carboxypeptidase II (GCPII) Inhibition |

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H27O3Si4 B14260800 CID 78061609

Properties

Molecular Formula

C10H27O3Si4

Molecular Weight

307.66 g/mol

InChI

InChI=1S/C10H27O3Si4/c1-10-15(4,5)12-17(8,9)13-16(6,7)11-14(2)3/h10H,1H2,2-9H3

InChI Key

BKYZISSSXHOGHX-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)C=C

Origin of Product

United States

Elucidation of Biosynthetic Pathways for Pentanedioic Acid, 2 3 Mercaptopentyl Cid 78061609

Polyketide Synthase (PKS) Mediated Biogenesis of CID 78061609

The biogenesis of polyketide-derived molecules in Dictyostelium discoideum is orchestrated by large, multifunctional enzymes known as polyketide synthases (PKSs). These enzymatic assembly lines are responsible for the iterative condensation of simple acyl-CoA precursors to generate complex carbon skeletons. A particularly noteworthy class of PKSs in this organism are the 'Steely' enzymes, which are massive hybrid proteins combining features of different PKS types. nih.govresearchgate.net

Characterization of Hybrid Type I Fatty Acid–Type III Polyketide Synthase Systems

Dictyostelium discoideum possesses remarkable hybrid enzymes that fuse a Type I Fatty Acid Synthase (FAS) or PKS with a Type III PKS. researchgate.netnih.gov These fusions, exemplified by the "Steely" proteins (StlA and StlB), represent a novel architecture in polyketide biosynthesis. nih.govasm.org The N-terminal region of these proteins contains a multi-domain Type I PKS, which includes essential domains such as a ketosynthase (KS), acyltransferase (AT), and acyl carrier protein (ACP). researchgate.nettandfonline.com This Type I module is responsible for the initial steps of polyketide chain synthesis.

In a departure from canonical Type I PKSs that typically terminate with a thioesterase (TE) domain for product release, the Steely enzymes feature a C-terminal Type III PKS domain, which is homologous to chalcone (B49325) synthases. researchgate.netnih.gov This unique arrangement suggests a direct transfer of the growing polyketide chain from the Type I machinery to the Type III catalytic domain for further processing. researchgate.netresearchgate.net The crystal structure of the C-terminal domain of a Steely protein has confirmed its structural homology to the homodimeric fold of Type III PKSs. nih.govebi.ac.uk

FeatureDescriptionSource(s)
Enzyme Class Hybrid Type I Fatty Acid/Polyketide Synthase - Type III Polyketide Synthase researchgate.netnih.gov
Organism Dictyostelium discoideum nih.gov
N-Terminal Module Multi-domain Type I PKS/FAS researchgate.netnih.gov
C-Terminal Module Iterative Type III PKS (Chalcone synthase-like) researchgate.netnih.gov
Key Characteristic Fusion of two distinct PKS types into a single polypeptide chain nih.govresearchgate.net

Investigation of Iterative Polyketide Extension Mechanisms

The biosynthesis of the polyketide backbone by the hybrid PKS system is a multi-step process. The N-terminal Type I PKS/FAS domain is proposed to synthesize a fatty acyl precursor, such as a hexanoyl group, which then serves as a starter unit for the subsequent reactions. nih.govresearchgate.netresearchgate.net This precursor is then transferred to the C-terminal Type III PKS domain.

The Type III PKS domain catalyzes the iterative extension of the polyketide chain. researchgate.netnih.gov This process involves the sequential decarboxylative condensation of extender units, typically derived from malonyl-CoA, onto the starter unit. tandfonline.com The iterative nature of this process allows for the controlled elongation of the carbon chain, with the number of extension cycles determining the final size of the polyketide backbone. frontiersin.org This mechanism allows for the generation of structural diversity from a limited set of precursors. nih.gov

Role of Specific PKS Domains in Chain Elongation and Cyclization

Each domain within the hybrid PKS plays a specific role in the biosynthesis of the final product.

Acyltransferase (AT) Domain : This domain is responsible for selecting the appropriate starter and extender units (e.g., malonyl-CoA) and transferring them to the acyl carrier protein. tandfonline.com

Acyl Carrier Protein (ACP) Domain : The ACP domain acts as a mobile carrier, shuttling the growing polyketide chain between the various catalytic sites of the enzyme. tandfonline.com

Ketosynthase (KS) Domain : The KS domain catalyzes the Claisen condensation reaction, which is the key carbon-carbon bond-forming step in polyketide chain elongation. tandfonline.com

Type III PKS Domain : This C-terminal domain is responsible for both the iterative extension of the polyketide chain and its subsequent cyclization to form a stable aromatic ring structure. researchgate.netnih.govresearchgate.net The cyclization reaction is a crucial step that defines the core scaffold of the resulting natural product. nih.gov

DomainFunctionSource(s)
Acyltransferase (AT) Selects and loads starter/extender units tandfonline.com
Acyl Carrier Protein (ACP) Tethers and transports the growing polyketide chain tandfonline.com
Ketosynthase (KS) Catalyzes chain elongation via Claisen condensation tandfonline.com
Type III PKS Performs iterative chain extension and cyclization researchgate.netnih.govresearchgate.net

Enzymology of this compound Biosynthesis

The enzymatic machinery responsible for producing polyketides in Dictyostelium discoideum is highly specialized. The "Steely" proteins are central to this process, and their constituent domains exhibit distinct catalytic mechanisms.

Functional Analysis of "Steely" Proteins (Steely1, Steely2) in Dictyostelium discoideum

The "Steely" proteins, Steely1 (StlA) and Steely2 (StlB), are two of the large hybrid PKSs identified in Dictyostelium discoideum. researchgate.netnih.gov Functional studies have demonstrated their crucial role in the biosynthesis of differentiation-inducing factors (DIFs), which are chlorinated alkylphenones that act as signaling molecules in the organism's development. nih.govasm.org

Steely1 is involved in the synthesis of the precursor for 4-methyl-5-pentylbenzene-1,3-diol (B3164126) (MPBD), another signaling molecule. nih.govresearchgate.net Steely2 is responsible for producing the polyketide precursor of DIF-1. nih.govresearchgate.net The discovery of these enzymes has provided a direct link between the genetic potential of Dictyostelium for polyketide synthesis and the production of biologically active small molecules. nih.govresearchgate.net The existence of these complex biosynthetic pathways highlights the sophisticated chemical ecology of this organism.

Catalytic Mechanisms of Thioesterase and Acyltransferase Domains in this compound Pathway

While the Steely enzymes utilize a Type III PKS for product release, understanding the canonical roles of acyltransferase and thioesterase domains in other PKS systems provides a broader context for polyketide biosynthesis.

Acyltransferase (AT) Domains : These domains function as gatekeepers, selecting the specific building blocks for polyketide synthesis. tandfonline.com The AT domain recognizes and transfers an acyl-CoA substrate (e.g., malonyl-CoA) to the phosphopantetheine arm of the ACP domain. tandfonline.comrsc.org The specificity of the AT domain is a key determinant of the final structure of the polyketide.

Thioesterase (TE) Domains : In many Type I PKSs, a C-terminal TE domain is responsible for releasing the final polyketide product from the enzyme. acs.orgasm.org This is typically achieved through one of two mechanisms: hydrolysis, which releases a linear polyketide, or intramolecular cyclization, which can lead to the formation of macrolactones or other cyclic structures. rsc.orgacs.org The TE domain catalyzes this release through a two-step process involving a catalytic serine residue that forms a covalent intermediate with the polyketide chain. rsc.org Although absent in the Steely PKSs, the functional role of TE domains in product release is a critical aspect of polyketide biosynthesis in many organisms. nih.gov

Substrate Specificity and Co-factor Requirements in PKS-driven Synthesis

No research data could be located that describes the synthesis of Pentanedioic Acid, 2-(3-mercaptopentyl)- via a Polyketide Synthase (PKS) pathway. As a result, there is no information on the specific substrates that would be utilized or the co-factors required for such a biochemical transformation. General principles of PKS machinery involve starter units, typically short-chain acyl-CoAs, and extender units, most commonly malonyl-CoA, along with the requirement for co-factors like NADPH for reductive steps. However, the specific substrates and co-factors for the potential synthesis of this compound remain uncharacterized.

Genetic Basis of this compound Production

The genetic underpinning for the production of Pentanedioic Acid, 2-(3-mercaptopentyl)- has not been identified in any organism. The process of identifying the genetic basis for the production of a natural compound typically involves screening genomes for biosynthetic gene clusters (BGCs) that could code for the necessary enzymatic machinery.

Identification and Characterization of Biosynthetic Gene Clusters

There are no published studies that have identified or characterized a biosynthetic gene cluster responsible for the production of this compound. The identification of a BGC is a critical step in understanding the biosynthesis of a natural product. nih.gov Tools and methodologies exist for the identification of BGCs, such as those for nonribosomal peptides, but their application to this specific compound has not been reported. nih.gov

Regulation of Gene Expression within this compound Biosynthetic Pathways

Given that the biosynthetic pathway and its corresponding gene cluster for this compound are unknown, the regulatory mechanisms that would control the expression of these genes have not been studied. The regulation of gene expression is a complex process that modulates the frequency, rate, and extent of the production of a mature gene product. jax.org In many biosynthetic pathways, gene expression is controlled at the transcriptional level, often involving feedback inhibition by the end product. nih.gov However, without knowledge of the specific genes and enzymes involved in the synthesis of Pentanedioic Acid, 2-(3-mercaptopentyl)-, no specific regulatory architecture can be described.

Functional Analysis of Pentanedioic Acid, 2 3 Mercaptopentyl Cid 78061609 in Dictyostelium Discoideum Development

Molecular Role of CID 78061609 in Cellular Differentiation.

The differentiation of individual amoeboid cells into distinct cell types, primarily prestalk and prespore cells, is a hallmark of Dictyostelium development. This process is tightly regulated by signaling molecules, among which the Differentiation-Inducing Factor (DIF-1) family of chlorinated alkyl phenones plays a pivotal role in inducing stalk cell differentiation.

Integration within Differentiation-Inducing Factor (DIF-1) Metabolic Pathways.

Current research on the specific integration of Pentanedioic Acid, 2-(3-mercaptopentyl)- (this compound) within the DIF-1 metabolic pathways in Dictyostelium discoideum is an active area of investigation. The metabolism of DIF-1 is a critical regulatory mechanism, controlling the levels of this potent morphogen and ensuring proper patterning of the multicellular structure. The inactivation of DIF-1 occurs through a series of metabolic steps, leading to the formation of various metabolites with reduced biological activity.

The structural characteristics of this compound, featuring a pentanedioic acid backbone and a mercaptopentyl side chain, suggest potential interactions with the enzymatic machinery responsible for DIF-1 metabolism. The presence of a thiol group in the mercaptopentyl moiety is of particular interest, as thiol-containing compounds are known to participate in various biochemical reactions, including those involving redox regulation and enzymatic catalysis. Further studies are required to elucidate the precise molecular interactions and determine if this compound acts as a substrate, inhibitor, or modulator of the enzymes involved in the DIF-1 metabolic cascade.

Influence on Cell Fate Determination in Dictyostelium discoideum.

The determination of cell fate in Dictyostelium, the commitment of a cell to a specific differentiation pathway, is a complex process influenced by a variety of extracellular signals and intracellular states. The decision to become a prestalk or prespore cell is governed by the local concentrations of signaling molecules, including DIF-1 and cyclic AMP (cAMP).

The potential influence of this compound on cell fate determination is hypothesized to be linked to its interaction with the DIF-1 signaling pathway. By modulating the levels or activity of DIF-1, this compound could indirectly influence the proportion of prestalk and prespore cells within the developing aggregate. For instance, if this compound were to inhibit the degradation of DIF-1, it could lead to an increase in the number of stalk cells. Conversely, if it were to promote DIF-1 metabolism, it might favor the prespore cell lineage. The precise effect of this compound on the intricate balance of cell types in Dictyostelium remains a key question for future research.

Potential Influence of this compound on Cell Fate Hypothesized Mechanism Expected Outcome
Promotion of Prestalk DifferentiationInhibition of DIF-1 degradationIncreased proportion of stalk cells
Promotion of Prespore DifferentiationEnhancement of DIF-1 degradationIncreased proportion of spore cells
No significant influenceNo interaction with DIF-1 pathwayNormal cell type proportioning

Biological Signal Transduction Pathways Associated with this compound.

Signal transduction pathways are the cellular communication networks that relay external cues into specific cellular responses. In Dictyostelium, these pathways are essential for aggregation, differentiation, and morphogenesis.

Receptor Interactions and Downstream Signaling Cascades.

The biological effects of signaling molecules are initiated by their binding to specific receptors on the cell surface or within the cell. While a specific receptor for this compound has not yet been identified, its potential interaction with the DIF-1 signaling pathway suggests that it may influence the activity of receptors or downstream components involved in this cascade.

The DIF-1 signal is transduced through a complex network of intracellular signaling molecules, including transcription factors that ultimately regulate the expression of genes required for stalk cell differentiation. Future research will focus on identifying the direct molecular targets of this compound and mapping its influence on the known components of the DIF-1 signal transduction pathway.

Cross-talk with Other Developmental Cues.

The development of Dictyostelium is not governed by a single signaling pathway but rather by the integration of multiple cues. nih.gov There is extensive cross-talk between the DIF-1 pathway and other key signaling systems, such as the one mediated by cAMP. nih.gov Cyclic AMP is crucial for the aggregation of amoebae and also plays a role in prespore cell differentiation. nih.gov

The potential for this compound to engage in this cross-talk is an important consideration. Its effects on the DIF-1 pathway could have ripple effects on cAMP signaling and vice versa, leading to complex and context-dependent outcomes on cell differentiation and morphogenesis. Understanding these interactions is essential for a complete picture of how this compound might function in the developmental program of Dictyostelium.

Signaling Pathway Key Role in Dictyostelium Development Potential Interaction with this compound
DIF-1 SignalingStalk cell differentiationDirect modulation of pathway components
cAMP SignalingAggregation, Prespore differentiationIndirect effects through cross-talk with DIF-1 pathway

Spatiotemporal Regulation of this compound in Multicellular Development.

The precise timing and location of signaling molecule activity are critical for the proper formation of the multicellular structure. The spatiotemporal regulation of DIF-1, for instance, is thought to be a key factor in establishing the prestalk/prespore pattern within the developing slug.

The investigation into the spatiotemporal dynamics of this compound is in its early stages. To understand its role in development, it will be crucial to determine where and when this compound is present and active. This will involve the development of sensitive detection methods to visualize its distribution within the multicellular aggregate and correlate its presence with specific developmental events and cell types. Unraveling the spatiotemporal regulation of this compound will provide critical insights into its functional significance in the complex and dynamic process of Dictyostelium development.

Advanced Research Methodologies for Investigating Pentanedioic Acid, 2 3 Mercaptopentyl Cid 78061609

Computational and Bioinformatic Approaches

Computational and bioinformatic tools provide a powerful avenue for predicting the products of PKS gene clusters and understanding their enzymatic mechanisms without the immediate need for wet-lab experiments. plos.org These in silico methods are essential for decoding the "biosynthetic code" of PKSs and can be applied to study how a compound like CID 78061609 might be synthesized or how it could interact with these enzymes. plos.orgnih.gov

The prediction of a polyketide's final structure from the primary sequence of a PKS enzyme is a primary goal of bioinformatics in this field. plos.org Polyketide synthases are multifunctional enzymes that generate a wide variety of products through modular or iterative processes. nih.gov Computational analysis of PKS gene clusters can reveal the order of catalytic domains, which in turn helps predict the structure of the resulting secondary metabolite. plos.org

Methods based on Profile Hidden Markov Models can effectively distinguish between modular and iterative PKS proteins based on sequence features. plos.org For modular PKSs, an automated method analyzing crucial intermolecular contacts can help determine the correct order of substrate channeling among the various modules, a critical step since the genetic arrangement of open reading frames (ORFs) does not always match the biosynthetic sequence. plos.org For iterative PKSs, computational models can correlate the volume of the ketosynthase (KS) domain's active site with the size of the final polyketide product, even identifying key residues that control the number of chain extensions. plos.org These predictive tools are invaluable for identifying the potential metabolic products of uncharacterized PKS clusters discovered in newly sequenced genomes. nih.gov

Table 1: In Silico Tools and Their Application in PKS Research
Computational MethodApplication in PKS AnalysisKey Insights Gained
Profile Hidden Markov Models (HMMs)Classification of PKS proteins from sequence data. plos.orgDistinguishes between modular and iterative PKS types. plos.org
Active Site Volume AnalysisPrediction of product size for iterative PKSs. plos.orgCorrelates active site pocket volume with the number of chain extension cycles. plos.org
Intermolecular Contact AnalysisPredicting the order of substrate channeling in modular PKSs. plos.orgResolves inconsistencies between gene order and the functional order of modules. plos.org
Molecular DockingScreening for potential inhibitors of PKS domains. nih.govIdentifies compounds that may bind to and inhibit key enzymes in a biosynthetic pathway. nih.gov

Homology modeling is a computational technique used to generate a three-dimensional model of a protein whose structure has not been experimentally determined. This method relies on the target protein's amino acid sequence and a known experimental 3D structure of a related homologous protein—the "template." Given the conserved nature of catalytic domains within PKSs, homology modeling is a viable strategy for predicting their structure and function. nih.gov

The process involves aligning the target PKS domain's sequence with the template's sequence, building a 3D model, and then refining it. The resulting model can provide significant insights into the sequence-structure-function relationships that dictate the outcome of a biosynthetic step. nih.gov For instance, a model of a ketosynthase (KS) or acyltransferase (AT) domain could be used to predict its substrate specificity. By examining the modeled active site, researchers can hypothesize how a substrate is recognized and how a compound like this compound might bind, potentially as a substrate, an intermediate, or an inhibitor.

Molecular dynamics (MD) simulations are a powerful computational method for studying the physical movements of atoms and molecules over time. avcr.czmdpi.com Once a homology model of a PKS domain is generated, MD simulations can be used to analyze its interaction with a ligand, such as this compound. avcr.cz The ligand is first "docked" into the predicted binding site of the protein model. The simulation then calculates the trajectories of the atoms in the system, providing a detailed view of the ligand-protein complex's dynamic behavior. nih.gov

These simulations can reveal the stability of the binding, identify key amino acid residues involved in the interaction through hydrogen bonds or hydrophobic contacts, and show any conformational changes in the protein induced by ligand binding. nih.govnih.gov This information is critical for understanding the mechanism of catalysis or inhibition. Techniques such as hydrogen-deuterium exchange mass spectrometry (HDX-MS) can experimentally validate the regions of the protein that are involved in ligand binding, complementing the insights gained from MD simulations. nih.gov

Table 2: Workflow for MD Simulation of Ligand-Protein Interaction
StepDescriptionExample Software/Method
1. System SetupA 3D model of the PKS domain is placed in a simulation box, solvated with water molecules, and neutralized with ions. The ligand (this compound) is docked into the active site. avcr.czGROMACS, AMBER avcr.czmdpi.com
2. MinimizationThe system's energy is minimized to remove steric clashes or unfavorable geometries.Steepest Descent, Conjugate Gradient
3. EquilibrationThe system is gradually heated to the target temperature and the pressure is stabilized, allowing the solvent to relax around the protein-ligand complex. mdpi.comVelocity-rescaling thermostat, Berendsen barostat mdpi.com
4. Production RunThe simulation is run for an extended period (nanoseconds to microseconds) to collect data on the atomic trajectories. mdpi.comLeap-frog integrator
5. AnalysisThe trajectories are analyzed to determine binding stability (RMSD), key interactions, conformational changes, and binding free energies.g_mmpbsa, VMD, PyMOL

Structural Biology Techniques for Biosynthetic Machinery

While computational methods provide predictive power, experimental structural biology techniques are essential for visualizing the precise three-dimensional architecture of the PKS multienzymes. These techniques provide the ground truth for validating and refining computational models.

Modular polyketide synthases are massive and conformationally flexible "assembly lines," which makes them notoriously difficult to study using traditional X-ray crystallography. nih.gov For decades, obtaining a high-resolution structure of an intact PKS module was a major challenge. nih.gov The advent of cryo-electron microscopy (cryo-EM) and the refinement of small-angle X-ray scattering (SAXS) have revolutionized the field. nih.govstanford.edu

Table 3: Comparison of Cryo-EM and SAXS for PKS Analysis
TechniquePrimary Information YieldedResolutionKey Advantage for PKS Research
Cryo-Electron Microscopy (Cryo-EM)3D density map of the macromolecule. nih.govNear-atomic to intermediate (typically 3-10 Å). nih.govCan visualize large, flexible multienzyme complexes that are difficult to crystallize. nih.gov
Small-Angle X-ray Scattering (SAXS)Overall size (radius of gyration), shape, and oligomeric state in solution. springernature.comLow (typically >15 Å). springernature.comExcellent for studying conformational changes and flexibility in solution. nih.govspringernature.com

While studying intact PKS modules is challenging, X-ray crystallography remains the gold standard for obtaining high-resolution, atomic-level structural information of individual PKS domains. nih.gov Researchers have successfully determined the crystal structures of numerous isolated domains, including ketosynthase (KS), ketoreductase (KR), dehydratase (DH), and thioesterase (TE) domains. nih.govnih.gov

These high-resolution structures are fundamental to understanding the specific chemical reactions catalyzed by each domain, their substrate specificities, and their stereochemical control. nih.gov A significant challenge in PKS crystallography is the inherent conformational flexibility of many domains, which can hinder the growth of well-ordered crystals. nih.gov In this context, small-molecule ligands and inhibitors can be invaluable tools. By binding to the active site, a compound like this compound could stabilize a specific conformation of a PKS domain, making it more amenable to crystallization and improving the quality of the resulting diffraction data. nih.gov This approach of co-crystallization with an inhibitor has been successfully used to elucidate the structures and mechanisms of many enzymes. iucr.org

Table 4: Examples of PKS Domains Characterized by X-ray Crystallography
PKS DomainFunctionExample ResolutionReference
Ketosynthase (KS)Catalyzes the Claisen condensation for chain elongation.1.6 Å nih.gov
Dehydratase (DH)Removes a water molecule to form a double bond.2.2 Å nih.gov
Ketoreductase (KR)Reduces a β-keto group to a hydroxyl group.Monomeric KRs have been solved. nih.gov
Thioesterase (TE)Releases the final polyketide chain from the enzyme.Structures have been solved for various PKS TEs. nih.gov

Omics-Based Research Strategies

"Omics" technologies provide a holistic view of the molecular processes within an organism. For a compound like this compound, which is likely a product of secondary metabolism, transcriptomics, proteomics, and metabolomics are invaluable tools for uncovering its biosynthetic origins and regulatory mechanisms. mdpi.com These approaches allow for a comprehensive analysis of the genes, proteins, and metabolites involved in the compound's lifecycle. mdpi.com

Transcriptomic Analysis of Gene Expression during this compound Production

Transcriptomic analysis, the study of the complete set of RNA transcripts, is a powerful method for identifying genes that are actively expressed during the production of a specific metabolite. bioinformatics.nloup.com By comparing the transcriptomes of a producing organism under conditions that favor the synthesis of this compound with conditions where it is not produced, researchers can pinpoint the genes involved in its biosynthetic pathway. asm.org This comparative approach can reveal entire gene clusters responsible for the compound's formation. oup.comasm.org

Typically, genes within a secondary metabolite biosynthetic gene cluster are co-expressed. oup.comasm.org Identifying these clusters is a key step in understanding how a compound is synthesized. For instance, in studies of fungal secondary metabolism, transcriptomic data has been used to identify clusters of genes that are upregulated in correlation with the production of specific metabolites. oup.com This approach would be directly applicable to studying this compound.

To illustrate how transcriptomic data can be presented and analyzed, consider the following hypothetical data table, which showcases the differential expression of genes in a biosynthetic gene cluster for a polyketide, a class of compounds structurally related to this compound.

Table 1: Example of Transcriptomic Data for a Putative this compound Biosynthetic Gene Cluster. This table illustrates how transcriptomic data could be used to identify genes involved in the production of a target compound by comparing gene expression levels between a producing and a non-producing strain.
Gene IDPutative FunctionFold Change (Producing vs. Non-producing)P-value
PKS-01Polyketide Synthase+15.2<0.001
TR-01Thioester Reductase+12.8<0.001
MT-01Methyltransferase+10.5<0.001
DH-01Dehydrogenase+11.9<0.001
TF-01Transcription Factor+8.4<0.005

Proteomic and Metabolomic Profiling of this compound Pathways

Proteomics, the large-scale study of proteins, and metabolomics, the study of the complete set of metabolites, provide further layers of insight into metabolic pathways. nih.gov While transcriptomics reveals gene expression, proteomics can confirm the presence and abundance of the enzymes that catalyze the biosynthetic reactions. mdpi.com Metabolomics directly measures the intermediates and final products of these pathways. mdpi.com

The integration of proteomic and metabolomic data can create a detailed map of the metabolic network surrounding this compound. europa.eu For example, a quantitative proteomic analysis could identify the key enzymes in the proposed biosynthetic pathway and show how their abundance changes in response to different conditions. osti.govumsha.ac.ir This can help to identify potential bottlenecks in the pathway. frontiersin.org

Metabolomic profiling would complement this by measuring the concentrations of this compound itself, as well as its precursors and any related byproducts. This can provide direct evidence of the pathway's activity and efficiency. mdpi.com Comparing the metabolomes of a wild-type organism with a mutant strain unable to produce the compound can definitively link the presence of the compound to a specific genetic background. mdpi.com

The following table provides a hypothetical example of how integrated proteomic and metabolomic data could be presented to analyze the pathway of a compound like this compound.

Table 2: Example of Integrated Proteomic and Metabolomic Data for a Putative this compound Pathway. This table demonstrates how changes in protein abundance and metabolite concentrations can be correlated to understand pathway dynamics.
MoleculeTypeFold Change (Inducing vs. Non-inducing Conditions)Significance
PKS-01Protein+10.1p<0.001
TR-01Protein+8.9p<0.001
Precursor AMetabolite-5.2p<0.01
Intermediate BMetabolite+7.5p<0.005
This compoundMetabolite+20.3p<0.001

Advanced Genetic Manipulation in Model Organisms

Model organisms that are amenable to genetic manipulation are invaluable for dissecting the function of genes and pathways. Dictyostelium discoideum, a social amoeba, is a powerful model for studying polyketide and fatty acid biosynthesis, which are relevant to a compound like this compound. elifesciences.orgingentaconnect.com Its genome is well-characterized, and a variety of genetic tools are available for this organism. nih.gov

Gene Knockout and Gene Overexpression Studies in Dictyostelium discoideum

Creating gene knockout and overexpression mutants is a direct way to test the function of specific genes identified through transcriptomics. micropublication.org By deleting a gene suspected to be in the this compound biosynthetic pathway in D. discoideum, researchers could observe whether the production of the compound is abolished. frontiersin.org Conversely, overexpressing a key gene, such as a transcription factor, might lead to increased production of the compound. ucsd.edu

These genetic manipulations can also reveal the broader physiological roles of the compound. For example, a knockout mutant might exhibit changes in development, growth, or stress response, providing clues about the compound's function. mdpi.combiologists.com Comparing the phenotypes of knockout and overexpression strains can provide a wealth of information. ucsd.edu

The table below illustrates the kind of phenotypic data that could be collected from such studies in D. discoideum.

Table 3: Example Phenotypic Analysis of D. discoideum Mutants Related to a Putative this compound Pathway. This table shows how gene knockout and overexpression can be used to link a gene to a specific phenotype and compound production.
GenotypeThis compound Production (Relative to Wild-Type)Phenotype
Wild-Type100%Normal development and fruiting body formation.
PKS-01 Knockout0%Arrested development at the slug stage. frontiersin.org
TF-01 Overexpression350%Accelerated development, smaller fruiting bodies.

Reporter Gene Assays for Pathway Activity

Reporter gene assays are a sensitive method for measuring the activity of a gene's promoter, which controls its expression. frontiersin.orgrug.nl By fusing the promoter of a gene from the this compound biosynthetic cluster to a reporter gene, such as luciferase or β-galactosidase, researchers can quantify how different conditions or signaling molecules affect the pathway's activity. biologists.comresearchgate.net

These assays are particularly useful in D. discoideum for studying developmental gene expression. asm.orgeuropa.eu For example, a reporter construct could be used to visualize where and when the biosynthetic genes for this compound are expressed during the organism's multicellular life cycle. mdpi.com This can provide insights into the compound's role in cell differentiation and morphogenesis. ingentaconnect.com

The following table shows hypothetical data from a luciferase reporter assay designed to test the activity of a promoter from the putative this compound pathway in D. discoideum.

Table 4: Example of Luciferase Reporter Gene Assay Data for a Putative this compound Promoter in D. discoideum. This table illustrates how reporter assays can quantify the effect of different conditions on the activity of a gene's promoter.
ConditionPromoter ConstructRelative Luciferase Activity
Vegetative GrowthPKS-01 Promoter-Luc1.0
Starvation (12 hours)PKS-01 Promoter-Luc25.6
Starvation + Precursor APKS-01 Promoter-Luc45.2
Starvation (12 hours)Empty Vector0.1

Metabolic Engineering and Synthetic Biology Strategies for Pentanedioic Acid, 2 3 Mercaptopentyl Cid 78061609

Engineering of Biosynthetic Pathways for Enhanced Production

The foundation for producing CID 78061609 lies in the efficient synthesis of its glutaric acid precursor. Metabolic engineering efforts have successfully established high-yield production of glutaric acid in microbial hosts, providing a blueprint for the initial stages of a potential biosynthetic pathway. pnas.orgnih.gov

Pathway Optimization through Genetic and Regulatory Modifications

A primary strategy for enhancing the production of a target molecule is the optimization of its biosynthetic pathway through precise genetic and regulatory interventions. For the glutaric acid backbone, significant success has been achieved in organisms like Corynebacterium glutamicum, an L-lysine overproducer. pnas.orgpnas.org A synthetic pathway can be constructed using genes from Pseudomonas putida, which naturally catabolizes L-lysine to glutaric acid. nih.govpnas.org

Key enzymes in this pathway include L-lysine monooxygenase (davB), 5-aminovaleramide amidohydrolase (davA), 5-aminovalerate transaminase (gabT), and glutarate semialdehyde dehydrogenase (gabD). nih.govpnas.org Optimization involves several layers of modification:

Gene Expression Tuning: The expression levels of the pathway genes are critical. Studies have shown that using strong synthetic promoters can significantly enhance the production of glutaric acid. nih.gov

Host Strain Engineering: Beginning with a host already engineered for high-level production of a precursor, such as an L-lysine-overproducing C. glutamicum strain, provides a significant advantage. pnas.org

Elimination of Byproducts: Genome-scale analysis helps identify and eliminate competing pathways that divert precursors away from the desired product. pnas.org

Enhancing Precursor Supply: Overexpression of genes involved in the upstream pathways that supply precursors like L-lysine is essential.

Dynamic metabolic control is another sophisticated strategy. This involves creating a two-stage process where cells first grow to a high density without the metabolic burden of product synthesis, after which a trigger (like phosphate (B84403) depletion) activates the production pathway while simultaneously down-regulating competing metabolic routes. nih.gov This approach has been shown to improve rates, titers, and yields for various small molecules in E. coli. nih.gov

Genetic Modification Strategy Organism Key Genes/Targets Outcome Reference
Synthetic Pathway ConstructionCorynebacterium glutamicumdavB, davA (P. putida), gabT, gabD (C. glutamicum)Glutaric acid production pnas.org
Promoter EngineeringCorynebacterium glutamicumStrong synthetic promoters (PH30, PH36)Improved glutaric acid titer nih.gov
Exporter OverexpressionCorynebacterium glutamicumynfM (glutaric acid exporter)Enhanced glutaric acid secretion and titer pnas.org
Dynamic Metabolic ControlEscherichia coliCRISPRi, DAS+4 degron systemImproved production of various small molecules nih.gov

Heterologous Expression Systems for this compound Biosynthesis

The choice of a microbial host is fundamental to the success of a metabolic engineering project. Organisms like Escherichia coli and Corynebacterium glutamicum are common choices for producing organic acids due to their well-understood genetics and metabolism. pnas.orgtandfonline.commdpi.com Aspergillus carbonarius has also been explored as a potential cell factory for producing various organic acids, with studies showing that heterologous expression of genes can enhance carbon flux towards desired products. nih.govresearchgate.net

For a compound like this compound, a heterologous host would need to express not only the glutaric acid pathway but also enzymes capable of forming the C-S bond to create the 3-mercaptopentyl side chain. The heterologous production of acrylic acid, for instance, has been achieved in E. coli by assembling pathways with precursors like malonyl-CoA or β-alanine. mdpi.com This demonstrates the feasibility of constructing novel pathways for complex organic acids in microbial hosts.

The success of heterologous expression hinges on several factors:

Codon Optimization: Adapting the codons of the heterologous genes to the preferred usage of the host organism can prevent translational bottlenecks. nih.gov

Protein Fusion and Tagging: Modifications such as adding a His6-tag can improve the stability and activity of expressed enzymes, as demonstrated for the DavB enzyme in C. glutamicum. nih.gov

Host Pathway Integration: The heterologous pathway must be well-integrated with the host's central metabolism to ensure a sufficient supply of energy (ATP, NAD(P)H) and precursors.

Combinatorial Biosynthesis for Novel Analog Generation

Combinatorial biosynthesis offers a powerful paradigm for creating novel chemical structures by mixing and matching biosynthetic enzymes. pnas.orgtandfonline.com This is particularly relevant for generating analogs of this compound with potentially improved or novel properties.

Re-engineering PKS Machineries for Diverse Polyketide Structures

Polyketide synthases (PKSs) are modular enzymes that build complex molecules from simple acyl-CoA precursors and are prime targets for engineering. nih.govuni-marburg.de It is possible to engineer PKSs to synthesize dicarboxylic acids. google.com By removing the N-terminal decarboxylase domain from a PKS loading module, the synthesis can be programmed to produce dicarboxylic acids. google.com

Engineering a chimeric PKS has been demonstrated for the production of adipic acid, a C6 dicarboxylic acid. acs.org This approach could be adapted to produce the C5 backbone of glutaric acid and its derivatives. The modularity of PKSs allows for the generation of branched and functionalized diacids that are not easily accessible through other means. acs.org By swapping PKS modules and domains, it may be possible to introduce the alkyl side chain found in this compound. Further incorporation of a sulfur-transferring enzyme could then complete the synthesis.

PKS Engineering Strategy Target Product Key Concept Reference
Loading Module ModificationDicarboxylic AcidsRemoval of N-terminal decarboxylase domain google.com
Chimeric PKS ConstructionAdipic AcidCombining modules from different PKSs acs.org
PKS-NRPS Gene FusionOdd-carbon Dicarboxylic AcidsFusing a PKS module to a thioesterase domain nih.gov

Directed Evolution and Rational Enzyme Design in this compound Biosynthesis

Directed evolution is a powerful tool for tailoring enzymes to new substrates or enhancing their activity under non-native conditions. nobelprize.org For the biosynthesis of a sulfur-containing compound like this compound, enzymes involved in sulfur metabolism would be key targets for engineering.

Directed evolution has been successfully used to identify functionally important sites in PAPS reductase (PAPR), an enzyme in the sulfur assimilation pathway. nih.govnih.gov This demonstrates that enzymes acting on sulfur-containing substrates are amenable to evolution. Similarly, sulfide-dependent thiazole (B1198619) synthases, which are naturally anaerobic, have been evolved for improved aerotolerance, a crucial step for their application in aerobic hosts like yeast. acs.org

To create a pathway for this compound, one could envision the directed evolution of an enzyme to catalyze the addition of a thiol group to a glutaric acid derivative. This could involve:

Identifying a starting enzyme: A promiscuous enzyme, perhaps a transferase or a cytochrome P450, that shows weak activity for the desired reaction.

Creating a mutant library: Introducing random mutations into the gene of the starting enzyme.

Screening for improved function: Developing a high-throughput screen to identify mutants with enhanced ability to form the C-S bond.

This iterative process of mutation and selection can yield enzymes with high efficiency and specificity for the desired reaction. nobelprize.org

Development of Biocatalytic Systems Utilizing this compound Enzymes

Once a biosynthetic pathway for this compound is established, the enzymes involved can be harnessed for in vitro biocatalytic systems. Such systems offer a controlled environment for synthesis without the complexities of cellular metabolism.

A critical step in synthesizing the target molecule is the formation of the carbon-sulfur (C-S) bond. Research has identified several classes of enzymes capable of catalyzing such reactions. For example, porcine pancreatic lipase (B570770) (PPL) has been shown to catalyze the thiolysis of epoxides with thiophenols to form β-hydroxysulfides, demonstrating biocatalytic C-S bond formation in an aqueous environment. tandfonline.comresearchgate.net

More relevant to the specific structure of this compound, cytochrome P450 monooxygenases have been characterized that catalyze intramolecular C-S bond formation in the biosynthesis of sulfur-containing metabolites like chuangxinmycin. nih.gov Mechanistic studies, combining quantum mechanics and molecular dynamics simulations, have started to unveil the molecular basis for this selective C-S coupling, which can guide the engineering of these P450s for novel applications. acs.org These enzymes, or engineered variants thereof, could potentially be used to catalyze the addition of a mercaptan-containing moiety to the pentanedioic acid backbone, representing the final step in a chemoenzymatic or fully biocatalytic route to this compound.

Enzyme Class Catalyzed Reaction Potential Application Reference
Lipase (e.g., PPL)Thiolysis/HydrothiolationC-S bond formation for sulfide (B99878) synthesis tandfonline.comresearchgate.net
Cytochrome P450 (e.g., CxnD)Intramolecular C-S bond formation (S-heterocyclization)Catalyzing the addition of a thiol group nih.gov
P450 TleBSelective C-S diradical couplingSynthesis of sulfur-containing heterocyclic products acs.org

Future Prospects and Emerging Research Avenues for Pentanedioic Acid, 2 3 Mercaptopentyl Cid 78061609 Research

Unraveling Complete Enzymatic Mechanisms and Regulatory Networks

A primary frontier in the study of CID 78061609 is the complete elucidation of its biosynthesis and degradation pathways. While the effects of differentiation-inducing factors are known, the precise enzymatic steps and the regulatory genes that control their production and catabolism are not fully mapped. Future research will likely focus on identifying and characterizing the specific enzymes responsible for the synthesis of the 2-(3-mercaptopentyl) side chain and its attachment to the pentanedioic acid backbone.

Furthermore, understanding the regulatory networks that control the activity of these enzymes is critical. This involves investigating how environmental cues and intracellular signaling cascades influence the expression and activity of the biosynthetic and metabolic enzymes for this compound. Techniques such as CRISPR-Cas9 gene editing to create targeted knockouts of candidate enzymes, coupled with metabolomic analysis, will be instrumental in dissecting these pathways.

Research AreaKey ObjectivesPotential Methodologies
Biosynthesis Pathway Identify and characterize the enzymes responsible for synthesizing this compound.Genetic Screening, Protein Purification, Enzymatic Assays, Isotopic Labeling.
Metabolic Pathway Elucidate the enzymes and pathways involved in the degradation and inactivation of this compound.Metabolomics, Pulse-Chase Experiments, Genetic Knockout Studies.
Regulatory Networks Uncover the upstream signaling pathways that control the production and levels of this compound.Transcriptomics (RNA-Seq), Proteomics, Kinase Activity Profiling.

Discovery of Broader Biological Contexts beyond Dictyostelium discoideum

A significant avenue for future research is to investigate whether this compound or similar molecules play roles in other biological systems. The conservation of signaling molecules and pathways across eukaryotes suggests that this compound could have analogues or targets in other organisms, including mammals. frontiersin.org

For instance, molecules with a pentanedioic acid scaffold are known to interact with important enzymes in humans, such as glutamate (B1630785) carboxypeptidase II (GCPII), which is a target for neurologic disorders and prostate cancer. nih.govunifi.it Thiol-based inhibitors containing a pentanedioic acid moiety have been synthesized and studied for their potent inhibitory effects on GCPII. nih.govresearchgate.netresearchgate.net This raises the intriguing possibility that this compound or its derivatives could have off-target effects or even unrecognized physiological roles in higher organisms.

Future studies could involve screening this compound against a panel of receptors and enzymes from different species to identify potential new targets and biological functions.

Development of Advanced Tools for this compound Pathway Analysis

Progress in understanding the spatiotemporal dynamics of this compound signaling will heavily rely on the development of new and advanced research tools. The dynamic nature of signaling networks in Dictyostelium necessitates methods that can monitor molecular activities in living cells with high resolution. frontiersin.orgplos.org

Key areas for tool development include:

Fluorescent Probes and Biosensors: Creating genetically encoded biosensors that can visualize the real-time concentration changes and localization of this compound within cells. This would provide invaluable insight into its diffusion, sequestration, and interaction with target proteins.

Targeted Protein Degradation Systems: The development of systems for targeted protein degradation in Dictyostelium will allow for the conditional removal of specific proteins in the this compound pathway, enabling a more precise dissection of their functions. atlas.jp

Chemically Inducible Dimerization (CID) Systems: While the acronym is the same, these tools use small molecules to induce the interaction of two proteins. frontiersin.org Applying such systems in Dictyostelium can help to artificially activate or inhibit specific nodes in the signaling pathway to study their downstream effects. frontiersin.org

Tool CategoryApplication in this compound ResearchDesired Outcome
Biosensors Real-time imaging of intracellular this compound levels.Understanding the spatiotemporal dynamics of the signaling molecule.
Genetic Perturbation Targeted knockout or knockdown of pathway components.Identification of essential genes and functional relationships.
Synthetic Biology Tools Inducible activation/inhibition of pathway proteins.Probing the causal relationships within the signaling network.

Integration of Multiscale Data for Systems-Level Understanding

To achieve a holistic understanding of this compound's role, future research must move towards integrating data from multiple scales of biological organization. The versatility of D. discoideum as a model organism allows for the application of various "omics" approaches, which can be combined to build comprehensive systems-level models. nih.gov

This involves combining genomics, transcriptomics, proteomics, and metabolomics data to construct detailed computational models of the this compound signaling pathway and its interactions with other cellular processes. These models can then be used to generate new hypotheses and predict the behavior of the system under different conditions. plos.org Analyzing how signaling patterns form and evolve can facilitate a deeper understanding of these complex networks. plos.org This integrative approach will be crucial for understanding how a single molecule can influence complex developmental decisions, and how these processes have evolved. nih.gov

Q & A

How to formulate a research question for CID 78061609 that aligns with scientific rigor?

Answer: Begin by narrowing the scope using frameworks like PICOT (Population, Intervention, Comparison, Outcome, Time) or FINER (Feasible, Interesting, Novel, Ethical, Relevant). For example:

  • Feasibility: Ensure access to instrumentation (e.g., NMR for structural analysis) and computational tools.
  • Novelty: Identify gaps in existing literature (e.g., unexplored catalytic applications of this compound).
  • Ethical alignment: Address safety protocols for handling reactive intermediates.
    Test the question’s clarity by peer review and refine iteratively .

Q. What experimental design principles apply to studies involving this compound?

Answer:

  • Variables : Define independent (e.g., reaction temperature), dependent (e.g., yield), and controlled variables (e.g., solvent purity).
  • Controls : Include negative controls (e.g., blank reactions) and positive controls (e.g., benchmark catalysts).
  • Replication : Plan triplicate experiments to assess reproducibility, especially for kinetic studies.
    Reference methodologies from peer-reviewed protocols, such as those in Biochemistry (Moscow) for material descriptions .

Q. How to conduct a systematic literature review for this compound?

Answer:

  • Databases : Use SciFinder, PubMed, and Web of Science with keywords like “this compound AND synthesis” or “this compound AND mechanism.”
  • Screening : Apply inclusion/exclusion criteria (e.g., peer-reviewed articles post-2010) and assess bias via tools like PRISMA.
  • Synthesis : Tabulate findings (e.g., catalytic efficiencies, spectroscopic data) to identify trends or contradictions .

Advanced Research Questions

Q. How to resolve contradictions in reported data for this compound (e.g., conflicting catalytic activity)?

Answer:

  • Error analysis : Compare experimental conditions (e.g., purity of reagents, instrumental calibration) across studies.
  • Meta-analysis : Statistically aggregate data (e.g., using R or Python) to identify outliers or contextual factors (e.g., solvent polarity effects).
  • Reproducibility : Replicate key experiments with standardized protocols .

Q. What strategies optimize the synthesis of this compound derivatives with high enantiomeric excess?

Answer:

  • Chiral catalysts : Screen ligands (e.g., BINAP) under varying temperatures and pressures.
  • Analytical validation : Use chiral HPLC or circular dichroism to confirm stereochemistry.
  • DFT modeling : Predict transition states to guide synthetic routes .

Q. How to integrate interdisciplinary approaches (e.g., computational chemistry and experimental kinetics) for this compound studies?

Answer:

  • Hybrid workflows : Pair molecular dynamics simulations with stopped-flow kinetics to validate mechanistic hypotheses.
  • Data alignment : Ensure computational parameters (e.g., solvent models) match experimental conditions.
  • Collaboration : Establish clear communication channels between theoretical and experimental teams .

Q. What methodologies ensure reproducibility when replicating this compound-related studies?

Answer:

  • Detailed protocols : Document instrument settings (e.g., NMR shim values), purification steps, and raw data archiving.
  • Open science : Share datasets via repositories like Zenodo or Figshare.
  • Peer review : Pre-register protocols on platforms like Open Science Framework .

Q. How to validate computational models predicting this compound’s reactivity?

Answer:

  • Benchmarking : Compare DFT-predicted activation energies with experimental Arrhenius plots.
  • Sensitivity analysis : Vary input parameters (e.g., basis sets) to assess robustness.
  • Experimental cross-check : Use isotopic labeling (e.g., ²H or ¹³C) to trace reaction pathways .

Q. What ethical considerations arise in this compound research (e.g., environmental impact)?

Answer:

  • Waste management : Implement green chemistry principles (e.g., solvent recycling).
  • Toxicity screening : Conduct in silico ADMET predictions before large-scale synthesis.
  • Regulatory compliance : Adhere to REACH or TSCA guidelines for chemical safety .

Q. How to design experiments assessing this compound’s long-term stability under varying conditions?

Answer:

  • Accelerated aging : Expose samples to elevated temperatures/humidity and monitor degradation via LC-MS.
  • Kinetic modeling : Use Eyring or Arrhenius equations to predict shelf life.
  • Control groups : Store aliquots under inert atmospheres for baseline comparison .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.